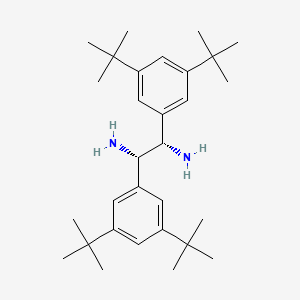
n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide: is an organic compound that belongs to the class of acrylamides. This compound features a tert-butyl group, a pyrazole ring, and an acrylamide moiety, making it a unique and versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base.
Formation of the Acrylamide Moiety: The acrylamide group can be introduced through the reaction of acryloyl chloride with the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the pyrazole ring.
Reduction: Reduction reactions can occur at the acrylamide moiety, converting it to the corresponding amine.
Substitution: Substitution reactions can take place at the tert-butyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives of the acrylamide moiety.
Substitution: Substituted derivatives at the tert-butyl group or pyrazole ring.
科学研究应用
Chemistry
In chemistry, n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it a useful tool in molecular biology.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
相似化合物的比较
Similar Compounds
- n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)carbamate
- tert-butyl N-ethyl-N-(1-methyl-1H-pyrazol-4-yl)carbamate
Uniqueness
n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide is unique due to its combination of a tert-butyl group, a pyrazole ring, and an acrylamide moiety. This combination provides distinct chemical reactivity and biological activity compared to similar compounds, making it valuable in various research and industrial applications.
属性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
(E)-N-tert-butyl-3-(1-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)13-10(15)6-5-9-7-12-14(4)8-9/h5-8H,1-4H3,(H,13,15)/b6-5+ |
InChI 键 |
KMLSUTVRIZCACR-AATRIKPKSA-N |
手性 SMILES |
CC(C)(C)NC(=O)/C=C/C1=CN(N=C1)C |
规范 SMILES |
CC(C)(C)NC(=O)C=CC1=CN(N=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14905387.png)
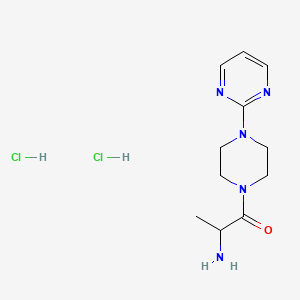

![2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol](/img/structure/B14905406.png)
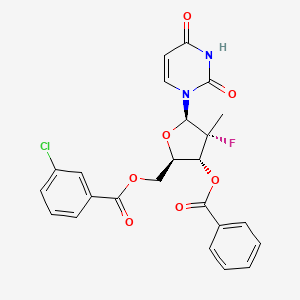
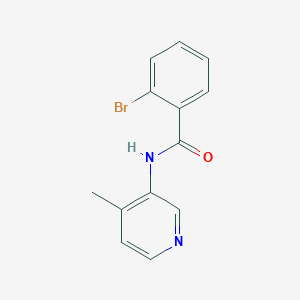
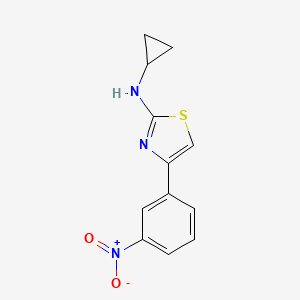
![n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide](/img/structure/B14905429.png)
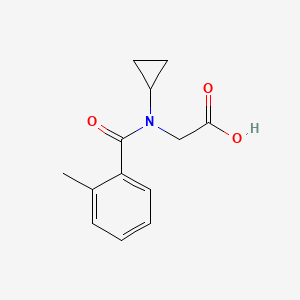
![6-Isopropoxy-2-azaspiro[3.3]heptane](/img/structure/B14905438.png)
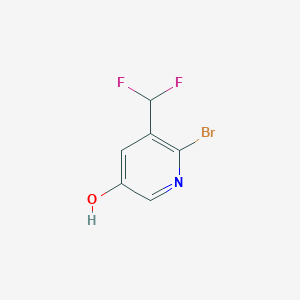
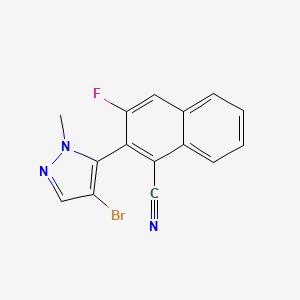
![(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)
